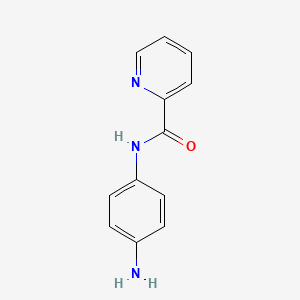
2-(1H-Pyrrol-1-Yl)Phenol
概要
説明
2-(1H-Pyrrol-1-Yl)Phenol is an organic compound with the molecular formula C10H9NO. It is a heterocyclic aromatic compound that features both a pyrrole ring and a phenol group.
作用機序
Target of Action
Related compounds such as pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that 2-(1h-pyrrol-1-yl)phenol may also have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(1H-Pyrrol-1-Yl)Phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in this compound can form hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic amino acids, further influencing enzyme function. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and gene expression patterns. Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity. These findings highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For instance, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-Yl)Phenol typically involves the condensation of pyrrole with phenol derivatives. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is reacted with pyrrole in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach involves the cyclization of N-acylpyrroles, which can be prepared by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2-(1H-Pyrrol-1-Yl)Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
2-(1H-Pyrrol-1-Yl)Phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
類似化合物との比較
Pyrrole: A simpler analog that lacks the phenol group.
Phenol: A simpler analog that lacks the pyrrole ring.
Uniqueness: 2-(1H-Pyrrol-1-Yl)Phenol is unique due to the presence of both a pyrrole ring and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABOAAWARHJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351874 | |
| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32277-91-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(1H-pyrrol-1-yl)phenol in the synthesis of pyrrolo[2,1-c][1,4]benzoxazine derivatives?
A1: this compound serves as a key starting material in the palladium-catalyzed aerobic oxidative cyclization reaction with isocyanides. [] The reaction proceeds through an O-H/C-H insertion cascade, where the phenolic hydroxyl group and the ortho C-H bond of the pyrrole ring are activated by the palladium catalyst. This activation allows for the insertion of an isocyanide molecule, ultimately leading to the formation of the pyrrolo[2,1-c][1,4]benzoxazine structure.
Q2: What are the advantages of this synthetic approach over existing methods for synthesizing pyrrolo[2,1-c][1,4]benzoxazine derivatives?
A2: The research highlights several advantages of this palladium-catalyzed approach: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)
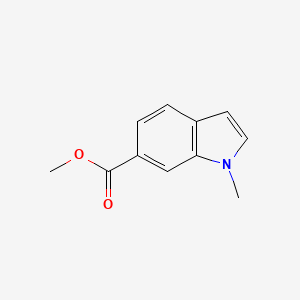
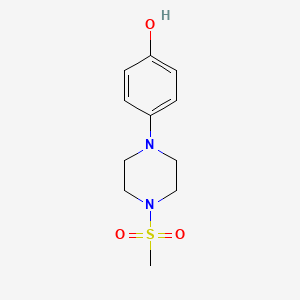
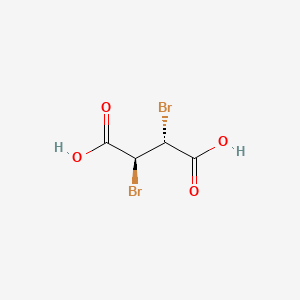

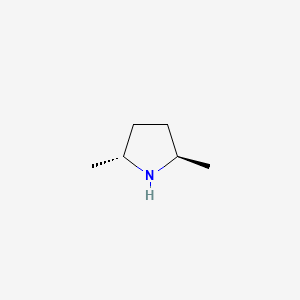
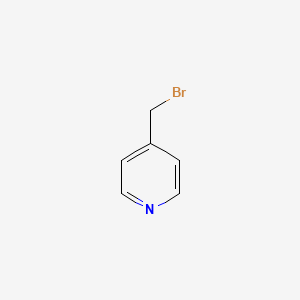

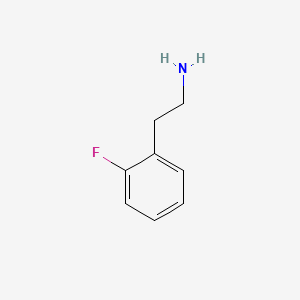
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)
